Product packaging for Methanesulfonyl cyanide(Cat. No.:CAS No. 24225-08-9)

Methanesulfonyl cyanide

Cat. No.: B141364
CAS No.: 24225-08-9
M. Wt: 105.12 g/mol
InChI Key: QEIOAAJCOKZGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methanesulfonyl cyanide (CAS 24225-08-9) is a chemical reagent with the molecular formula C₂H₃NO₂S and a molecular weight of 105.11 g/mol . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment, at 2-8°C . This compound serves as a useful research chemical and analytical standard for a variety of applications, including method development for High-Performance Liquid Chromatography (HPLC) and pharmacokinetics research . It is an important building block in research and development for the pharmaceutical industry . This compound is classified as a hazardous chemical. It is assigned the GHS signal word "Danger" and hazard statements indicating toxicity if swallowed, as well as skin and eye irritation hazards (H301, H315, H319, H335) . It is a dangerous good (UN# 3276, Class 6.1) and must be handled by trained personnel in a laboratory setting, not for home use . This product is intended for research and further manufacturing applications only. It is not for medicinal, household, or other personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO2S B141364 Methanesulfonyl cyanide CAS No. 24225-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2S/c1-6(4,5)2-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIOAAJCOKZGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178919
Record name Methanesulphonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24225-08-9
Record name Methanesulfonyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24225-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024225089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulphonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulphonyl cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANESULFONYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW92GFM7UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Initial Chemical Investigations of Sulfonyl Cyanides

The journey of sulfonyl cyanides in chemical literature is a relatively recent one. Unlike the long-established sulfonyl halides, sulfonyl cyanides were not known to chemists until 1968. rsc.org The pioneering work by van Leusen and his colleagues marked the first successful preparation of this class of compounds, which they achieved through the reaction of sulfonylmethylenephosphoranes with nitrosyl chloride. rsc.org This initial breakthrough opened the door to the exploration of their chemical properties.

Following this discovery, the same research group delved into the fundamental chemistry of sulfonyl cyanides. orgsyn.org In the years that followed, the synthetic repertoire for accessing sulfonyl cyanides expanded with the development of two other distinct methods. One approach involved the reaction of sulfinates with cyanogen (B1215507) chloride, a method that proved to be quite general. rsc.orgorgsyn.org Another route was established through the oxidation of thiocyanates. rsc.orgchemrevlett.com The preparation of methanesulfonyl cyanide itself is often accomplished by a combination of the reduction of a sulfonyl chloride to a sulfinate, followed by a reaction with cyanogen chloride. rsc.org

Early investigations revealed that sulfonyl cyanides possess an activated cyano group, making them susceptible to attack by a range of nucleophiles. orgsyn.org This inherent reactivity hinted at their potential as valuable reagents in organic synthesis, a potential that has been increasingly realized in the subsequent decades.

Synthetic Methodologies for Methanesulfonyl Cyanide

Early Preparative Strategies

The first successful synthesis of sulfonyl cyanides was reported by van Leusen and his collaborators. orgsyn.org This initial breakthrough provided the first access to this novel class of chemical compounds.

The pioneering method for producing sulfonyl cyanides involved the reaction of sulfonylmethylenephosphoranes with nitrosyl chloride. orgsyn.org This approach was the first to make these compounds available for further chemical investigation. orgsyn.org

Established and Optimized Synthetic Protocols

Following the initial discovery, more practical and efficient synthetic routes were developed. A particularly effective method combines the reduction of a sulfonyl chloride with a subsequent reaction with a cyanating agent, which has become a standard procedure for preparing methanesulfonyl cyanide and its analogs. orgsyn.orgorgsyn.org

The success of this synthesis hinges on carefully controlled reaction conditions. The initial reduction of methanesulfonyl chloride is a slightly exothermic reaction carried out in an aqueous solution of sodium sulfite (B76179) and sodium hydrogen carbonate. orgsyn.org The methanesulfonyl chloride is added dropwise over approximately 30 minutes, leading to the evolution of carbon dioxide gas. orgsyn.org After stirring for about two hours, the gas evolution stops, indicating the formation of a clear solution of the sodium methanesulfinate (B1228633) intermediate. orgsyn.org

For the second step, the solution is cooled to 10°C before liquid cyanogen (B1215507) chloride is added in one portion with vigorous stirring. orgsyn.org The temperature is maintained at or below 15°C using ice. orgsyn.org The reaction is rapid, with this compound separating as a heavy, colorless oil within a minute. orgsyn.org The mixture is stirred for an additional 15 minutes before extraction with a solvent like benzene (B151609) or dichloromethane (B109758). orgsyn.orgthieme-connect.de For sulfinates with electron-withdrawing groups, lengthening the reaction time with cyanogen chloride to one hour has been shown to slightly improve yields. orgsyn.org

Table 1: Optimized Reaction Parameters for this compound Synthesis

ParameterValue/ConditionSource
Step 1: Sulfinate Formation
ReactantsMethanesulfonyl chloride, Sodium sulfite, Sodium hydrogen carbonate orgsyn.org
SolventWater orgsyn.org
Addition Time30 minutes (dropwise) orgsyn.org
Reaction Time2 hours orgsyn.org
Step 2: Cyanation
ReactantCyanogen chloride orgsyn.org
Temperature≤ 15°C (cooled with ice) orgsyn.org
Reaction Time15 minutes orgsyn.org
Overall Yield 67-72% orgsyn.orgorgsyn.org

The formation of the sodium methanesulfinate intermediate is a critical step in the synthesis. It is prepared in situ from methanesulfonyl chloride and sodium sulfite. orgsyn.orgorgsyn.org A 2-liter, three-necked flask is typically charged with sodium sulfite heptahydrate, sodium hydrogen carbonate, and water. orgsyn.org Freshly distilled methanesulfonyl chloride is then added dropwise. orgsyn.org The resulting clear, colorless solution of sodium methanesulfinate is then used directly for the subsequent cyanation step. orgsyn.org This solution of the sulfinate salt can be stored overnight without any significant decrease in the final yield of the sulfonyl cyanide. orgsyn.orgorgsyn.org

The described procedure has been successfully applied on scales ranging from 0.25 to 1.0 mole. orgsyn.org A specific large-scale synthesis example details a 2.5-mole reaction. thieme-connect.de In this scaled-up version, 287.8 g of methanesulfonyl chloride was added to a solution of sodium sulfite and sodium hydrogen carbonate in 5 liters of water. thieme-connect.de After formation of the intermediate, gaseous cyanogen chloride was introduced over 25 minutes. thieme-connect.de The product was extracted with dichloromethane, and after distillation, yielded 198 g (a 75% yield) of this compound. thieme-connect.de This demonstrates the viability of the method for industrial production. acs.org

Direct Conversion from Methanesulfonyl Chloride using Cyanide Sources

The synthesis of this compound can be effectively achieved starting from methanesulfonyl chloride through a one-pot, two-step process. Direct reaction of methanesulfonyl chloride with cyanide salts is generally reported as unsuccessful orgsyn.org. The established successful procedure involves an initial reduction of the sulfonyl chloride to its corresponding sulfinate salt, which is then reacted with a cyanide source, such as cyanogen chloride, to yield the final product orgsyn.orgorgsyn.org.

The process begins with the reduction of freshly distilled methanesulfonyl chloride using sodium sulfite in an aqueous solution of sodium hydrogen carbonate orgsyn.org. This reaction is slightly exothermic and results in the evolution of carbon dioxide, producing a clear solution of sodium methanesulfinate orgsyn.orgorgsyn.org. Following the formation of the sulfinate, the solution is cooled, and liquid cyanogen chloride is added. This causes this compound to separate as an oil orgsyn.orgorgsyn.org. The product is then typically extracted using a solvent like benzene, washed, dried, and purified by distillation to yield the final compound orgsyn.org. This combined sulfite reduction and sulfinate-cyanogen chloride reaction provides a reliable route to this compound with good yields orgsyn.orgorgsyn.org.

Table 1: Reaction Parameters for this compound Synthesis from Methanesulfonyl Chloride

Parameter Value / Condition Source
Starting Material Methanesulfonyl Chloride orgsyn.org
Reducing Agent Sodium Sulfite orgsyn.org
Cyanide Source Cyanogen Chloride orgsyn.orgorgsyn.org
Solvent/Medium Water, Benzene (for extraction) orgsyn.org
Reaction Temperature Cooled to 10-15°C for cyanation orgsyn.orgorgsyn.org
Purification Distillation orgsyn.orgorgsyn.org

| Reported Yield | 67–72% | orgsyn.org |

Oxidation of Thiocyanates as a Synthetic Route

An alternative synthetic pathway to this compound involves the oxidation of the corresponding thiocyanate (B1210189), in this case, methyl thiocyanate orgsyn.orgorgsyn.orgthieme-connect.de. This method represents one of the three main approaches to synthesizing sulfonyl cyanides orgsyn.org.

The oxidation of organic thiocyanates can be accomplished using various oxidizing agents. While reagents like sodium periodate, hydrogen peroxide, or potassium permanganate (B83412) can be used, 3-chloroperoxybenzoic acid (m-CPBA) is noted for giving the most consistent yields thieme-connect.de. The reaction mechanism proceeds through the oxidation of the sulfur atom in the thiocyanate group. It is important to control the reaction conditions, as the formation of sulfonyl cyanide byproducts can occur even with limited amounts of the oxidizing agent, and sulfinyl cyanides may be formed as intermediates thieme-connect.de. The lactoperoxidase-hydrogen peroxide system has also been studied for the oxidation of thiocyanate to cyanide and sulfate (B86663) nih.gov.

Table 2: Oxidants for Thiocyanate to Sulfonyl Cyanide Conversion

Oxidizing Agent Efficacy/Note Source
3-Chloroperoxybenzoic acid (m-CPBA) Gives consistent yields thieme-connect.de
Sodium periodate Can be used thieme-connect.de
Hydrogen peroxide Can be used; also studied in enzymatic systems thieme-connect.denih.gov

| Potassium permanganate | Can be used | thieme-connect.de |

Advanced Synthetic Strategies and Industrial Relevance

Strategies for Enhanced Yield and Purity

Maximizing the yield and ensuring high purity are critical in the synthesis of fine chemicals like this compound azom.com. Several strategies can be employed during its synthesis to achieve these goals.

A deep understanding of reaction kinetics allows for the fine-tuning of parameters such as temperature, pressure, and reactant concentrations for optimal output azom.com. For the synthesis from methanesulfonyl chloride, avoiding an excess of sodium sulfite or sodium hydrogen carbonate is crucial, as either would react with the sulfonyl cyanide product once it is formed orgsyn.org. The purity of starting materials is also key; for instance, using freshly distilled methanesulfonyl chloride is recommended orgsyn.org.

Post-synthesis purification is another critical step. For this compound, which is a liquid, distillation is an effective method for achieving high purity orgsyn.orgorgsyn.org. For solid sulfonyl cyanides, recrystallization from appropriate dry solvents is used to obtain analytically pure samples orgsyn.orgorgsyn.org. Advanced equipment, such as Agitated Nutsche Filter Dryers (ANFD), can be indispensable in fine chemical manufacturing for the efficient isolation of solid products, combining filtration, washing, and drying in a single contained unit azom.com. Proper storage, such as keeping the product in a well-stoppered bottle at or below 0°C, is also vital to prevent degradation and maintain purity over time orgsyn.org.

Table 3: Strategies for Optimizing this compound Synthesis

Strategy Description Source
Control of Stoichiometry Avoid excess reagents like sodium sulfite that can react with the product. orgsyn.org
Reagent Quality Use high-quality starting materials, such as freshly distilled methanesulfonyl chloride. orgsyn.org
Reaction Conditions Fine-tune temperature and reactant concentrations to maximize product formation and minimize side reactions. azom.com
Purification Method Employ effective purification techniques like distillation for liquids or recrystallization for solids. orgsyn.orgorgsyn.org
Advanced Equipment Utilize specialized equipment like filter dryers for efficient isolation and drying of solid products. azom.com

| Proper Storage | Store the purified product under appropriate conditions (e.g., low temperature) to ensure long-term stability. | orgsyn.org |

Emerging Industrial Production Methods for Related Sulfonyl Cyanides

While this compound itself is a key intermediate in the industrial synthesis of other complex molecules like 2-azabicyclo[2.2.1]hept-5-en-3-one acs.orggoogle.comgoogle.com, advancements in the production of related sulfonyl cyanides indicate potential future directions for industrial synthesis.

One notable development is a solvent-free method for preparing benzenesulfonyl cyanide. This process involves the reaction of potassium ferrocyanide with benzenesulfonyl chloride at high temperatures (150–160°C) google.com. This method is advantageous for industrial-scale production as it uses inexpensive, non-toxic potassium ferrocyanide as the cyanating agent and eliminates the environmental and safety issues associated with solvents google.com. The simple process and low-cost raw materials make it a promising strategy for industrial application google.com.

The industrial availability of key precursors is also a critical factor. Cyanogen chloride, a crucial reagent for synthesizing many sulfonyl cyanides from sulfinates, has established industrial production methods, often involving the chlorination of sodium cyanide orgsyn.orgprocurementresource.com. The reliable supply of such precursors is essential for the large-scale manufacturing of sulfonyl cyanides procurementresource.com. These emerging methods, focusing on cost-reduction, safety, and environmental impact, are shaping the future of industrial sulfonyl cyanide production.

Mechanistic Investigations of Reactions Involving Methanesulfonyl Cyanide

Nucleophilic Substitution Mechanisms at the Sulfur Atom

Theoretical and experimental studies on sulfonyl and related sulfinyl derivatives have provided significant insights into the mechanisms of nucleophilic substitution at the sulfur center. These reactions are pivotal for understanding how methanesulfonyl cyanide acts as a sulfonylating agent. The primary mechanistic dichotomy lies between a stepwise addition-elimination pathway and a concerted S-N2-type displacement.

Elucidation of Addition-Elimination Pathways

The addition-elimination mechanism is a prevalent pathway for nucleophilic substitution at sulfur in many sulfonyl and sulfinyl derivatives. acs.org This mechanism involves a two-step process:

Addition: The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, hypervalent sulfur intermediate. In the case of this compound, this would be a pentacoordinate sulfur species.

Elimination: The leaving group, in this case, the cyanide ion (CN⁻), is expelled from the intermediate, restoring the tetracoordinate sulfonyl group and yielding the final product.

Computational studies on analogous methanesulfinyl derivatives (CH₃S(O)X) have shown that for many nucleophiles, the reaction proceeds through a triple-well potential energy surface. acs.org This surface features a central minimum corresponding to the stable hypervalent intermediate, flanked by small activation barriers for its formation and decomposition. acs.org The geometry of this intermediate is typically an unsymmetrical trigonal bipyramid, with the incoming nucleophile and the leaving group occupying the apical positions. acs.org While these studies focus on sulfinyl compounds, the principles are often extended to sulfonyl systems, suggesting that an addition-elimination pathway is a highly plausible route for reactions of this compound with various nucleophiles.

Characterization of Potential S-N2 Displacement Mechanisms

In contrast to the stepwise pathway, a concerted bimolecular nucleophilic substitution (S-N2) mechanism is also possible. This pathway involves a single transition state where the nucleophile-sulfur bond is formed concurrently with the cleavage of the sulfur-cyanide bond. This is analogous to the classic S-N2 reaction at a carbon center, but it occurs at a sulfur atom.

Theoretical calculations have highlighted that the operative mechanism can be highly dependent on the specific reactants and conditions. researchgate.net For instance, in gas-phase reactions of methanesulfinyl derivatives, while most nucleophiles favor an addition-elimination route, cyanide itself was noted as a potential exception that might proceed via an S-N2 displacement. acs.orguclan.ac.uk The transition from an addition-elimination mechanism to an S-N2 pathway can be influenced by factors like the size of the substituents on the sulfur atom. researchgate.net As steric bulk increases, the formation of a stable pentacoordinate intermediate may become disfavored, making the concerted S-N2 mechanism the more likely path. researchgate.net Molecular modeling of the decomposition of methanesulfonyl chloride (a related compound) has also suggested an S-N2 mechanism for its reactions. scispace.com

Influence of Nucleophile Identity on Reaction Selectivity

The nature of the attacking nucleophile plays a crucial role in determining the reaction pathway and selectivity. The choice between an addition-elimination and an S-N2 mechanism is a fine balance of electronic and steric factors.

Studies on the reaction of this compound with alcohols in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DABCO (1,4-diazabicyclo[2.2.2]octane) demonstrate the compound's reactivity as a sulfinylating agent, yielding sulfinates. researchgate.net This reaction exemplifies a nucleophilic attack by the alcohol on the sulfur center. The strength and hardness/softness of the nucleophile can dictate the reaction's feasibility and mechanism.

Generally, stronger nucleophiles are more likely to initiate the substitution process. masterorganicchemistry.com However, the stability of the potential intermediate in an addition-elimination pathway versus the transition state energy of an S-N2 reaction determines the preferred route. For some systems, computational studies have shown that while Hartree-Fock level calculations might predict an S-N2 pathway, including electron correlation reveals a triple-well potential energy surface indicative of an addition-elimination mechanism. researchgate.net

Nucleophile TypePotential Preferred MechanismRationale
Small, hard anionsAddition-EliminationCan stabilize the hypervalent intermediate.
Cyanide (CN⁻)S-N2 (potential exception)May favor a direct displacement pathway in certain systems. acs.orguclan.ac.uk
Bulky NucleophilesS-N2Steric hindrance may destabilize the addition-elimination intermediate. researchgate.net
Alcohols (in presence of base)Not definitively assigned, but leads to sulfinate products.The reaction demonstrates nucleophilic attack at the sulfur atom. researchgate.net

Radical Reaction Pathways and Intermediates

Beyond its role in nucleophilic reactions, this compound can participate in radical chemistry. These pathways involve the formation of highly reactive radical intermediates and provide alternative routes for bond formation.

Homolytic Cleavage of the Carbon-Sulfur Bond in Sulfonyl Cyanides

The formation of sulfonyl radicals is a key step in many radical processes. While direct homolytic cleavage of the carbon-sulfur bond in this compound (CH₃-SO₂CN) to yield a methanesulfonyl radical (CH₃SO₂•) and a cyanide radical (•CN) is a conceivable initiation step, it often requires energy input, such as heat or light. The analogous cleavage of the S–N bond in N-aryl sulfonamides is a known method to generate sulfonyl radicals. ccspublishing.org.cn Similarly, the S-S bond in thiosulfonates can cleave homolytically under visible light to produce sulfonyl radicals. uantwerpen.be These examples suggest that the C–S bond in this compound could also undergo homolysis under appropriate energetic conditions, although this specific process is less commonly documented than its use as a radical trap.

Interception of Carbon Radicals by this compound

A significant role of sulfonyl cyanides in radical chemistry is their ability to act as radical traps, specifically as nitrile-transfer agents. In these reactions, a pre-formed carbon-centered radical attacks the sulfonyl cyanide molecule. Research has established that tosyl cyanide (TsCN), a close aromatic analog of this compound, is effective at intercepting carbon-centered radicals to form new C-CN bonds. researchgate.net

The proposed mechanism involves the attack of a carbon radical (R•) on the cyanide group of the sulfonyl cyanide. This is followed by fragmentation of the resulting adduct to deliver the nitrile (R-CN) and a sulfonyl radical (e.g., methanesulfonyl radical, CH₃SO₂•).

Reaction Sequence for Radical Cyanation:

Generation of a carbon radical (R•) from a suitable precursor.

Attack of R• on the cyano group of CH₃SO₂CN.

Fragmentation to yield the product R-CN and the CH₃SO₂• radical.

This strategy has been applied in various synthetic transformations, highlighting the utility of sulfonyl cyanides as cyano group donors in radical-mediated reactions. researchgate.net

ReactantRadical IntermediateProductRole of this compound
Alkyl Precursor + InitiatorAlkyl Radical (R•)Alkyl Nitrile (R-CN)Cyano Group Donor/Radical Trap

Diels-Alder Cycloaddition Mechanisms

This compound is an effective dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings. mdpi.comwikipedia.org These [4+2] cycloaddition reactions are characterized by their concerted mechanism and high degree of stereospecificity. wikipedia.orgmasterorganicchemistry.com

The reaction of this compound with cyclopentadiene (B3395910) proceeds smoothly to form the Diels-Alder adduct, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. google.comacs.orgacs.org This reaction is typically carried out in a solvent such as dichloromethane (B109758) at temperatures ranging from -50°C to +100°C, with a preferred range of -20°C to +40°C. google.com

The stereochemistry of the Diels-Alder reaction is highly controlled. The substituents on the dienophile (this compound) and the diene (cyclopentadiene) maintain their relative stereochemical orientations in the product. masterorganicchemistry.comyoutube.com In the reaction with cyclopentadiene, the major product is typically the endo adduct, where the electron-withdrawing sulfonyl group of the dienophile is oriented towards the developing diene π-system in the transition state. wikipedia.org This preference is a general feature of Diels-Alder reactions and is attributed to secondary orbital interactions. wikipedia.org

The regioselectivity of the Diels-Alder reaction is also a key consideration when using unsymmetrical dienes. chadsprep.comrsc.org While cyclopentadiene is symmetrical, reactions with substituted dienes would require consideration of the electronic and steric effects of the substituents on both the diene and dienophile to predict the major regioisomer. youtube.com

The Diels-Alder adduct formed from this compound and cyclopentadiene, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, is often not isolated due to its limited stability. google.com Instead, it is directly subjected to hydrolysis to yield 2-azabicyclo[2.2.1]hept-5-en-3-one. google.comacs.org

This hydrolytic cleavage of the methanesulfonyl group can be catalyzed by either acids or bases, with acid catalysis being the preferred method. google.com Carboxylic acids, particularly acetic acid, are effective catalysts for this transformation. google.com The hydrolysis proceeds readily, highlighting the utility of the methanesulfonyl group as a temporary activating group that facilitates the cycloaddition and can then be easily removed.

Reactants Reaction Product Catalyst/Conditions for Cleavage
This compound, CyclopentadieneDiels-Alder Cycloaddition3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-dieneNot applicable
3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-dieneHydrolytic Cleavage2-Azabicyclo[2.2.1]hept-5-en-3-oneAcid (e.g., Acetic Acid) or Base

O-Sulfinylation Mechanisms

This compound can participate in O-sulfinylation reactions, leading to the formation of sulfinates. nih.gov

The mechanism of O-sulfinylation of alcohols with sulfonyl cyanides like this compound is proposed to proceed through a sulfinyl cyanate (B1221674) intermediate. nih.gov This reactive intermediate is thought to be an activated sulfinate, which is susceptible to nucleophilic attack by an alcohol. nih.gov The reaction is facilitated by hydrogen bonding between the alcohol and the counter-anion of the intermediate. nih.gov

Recent studies on related sulfonylpyridinium salts have provided further insight into sulfinylation reactions. These investigations suggest a nucleophilic chain substitution (SNC) process involving the isomerization of a S(VI) center to an S(IV) electrophilic sulfinate ester, which then undergoes nucleophilic substitution. nih.gov

In Situ Generation Mechanisms of Related Sulfonyl Azides

While not a direct reaction of this compound, the in situ generation of methanesulfonyl azide (B81097) (mesyl azide) from methanesulfonyl chloride provides valuable mechanistic context for the reactivity of sulfonyl compounds. Methanesulfonyl azide is a hazardous and potentially explosive reagent, making its in situ generation a safer alternative for its use in synthesis, particularly for diazo transfer reactions. researchgate.netresearchgate.netwikipedia.org

The in situ formation of methanesulfonyl azide from methanesulfonyl chloride and sodium azide has been studied using real-time monitoring by FlowNMR. researchgate.net In the presence of a base like triethylamine (B128534), the rapid generation of methanesulfonyl azide is observed. researchgate.net The mechanistic pathway is consistent with the involvement of either a sulfene (B1252967) or a methanesulfonyl triethylammonium (B8662869) intermediate. researchgate.net This allows for the generation and subsequent use of methanesulfonyl azide in a single synthetic step for processes like diazo transfer. researchgate.net

Reactants Reagent Product Proposed Intermediate
Methanesulfonyl chloride, Sodium azideTriethylamineMethanesulfonyl azideSulfene or Methanesulfonyl triethylammonium

Investigation of Sulfene and Sulfonyl Triethylammonium Intermediates

The mechanistic pathways of reactions involving this compound, particularly in the presence of amine bases like triethylamine, are a subject of significant scientific interest. Two primary reactive intermediates are often postulated to explain the observed products: the highly electrophilic sulfene (CH₂=SO₂) and the methanesulfonyl triethylammonium salt. The formation of these intermediates is highly dependent on the reaction conditions and the nature of the reactants.

Much of the mechanistic understanding in this area is derived from analogous studies with methanesulfonyl chloride. wikipedia.orgau.dk For methanesulfonyl chloride, treatment with a base such as triethylamine is well-established to cause an elimination reaction, generating the transient sulfene intermediate. wikipedia.orgau.dk This sulfene can then be trapped by various nucleophiles and dienes. wikipedia.org A competing pathway involves the nucleophilic attack of the amine on the sulfur atom, leading to a sulfonyl ammonium (B1175870) salt. Investigations suggest that this compound can follow similar mechanistic pathways. researchgate.net

Evidence for the Sulfene Intermediate

The most compelling evidence for the formation of a sulfene intermediate from this compound comes from cycloaddition reactions. Sulfenes are known to be potent dienophiles and readily participate in [4+2] and [2+2] cycloadditions. A key reported reaction is the Diels-Alder cycloaddition between this compound and cyclopentadiene. thieme-connect.deacs.org This reaction leads to the formation of a bicyclic adduct, which is a characteristic outcome of trapping a sulfene intermediate. thieme-connect.de

The proposed mechanism involves the deprotonation of the α-carbon of this compound by a base (e.g., triethylamine), followed by the elimination of the cyanide ion to form the transient sulfene. This highly reactive species is then trapped in situ by cyclopentadiene.

The reaction of this compound with cyclopentadiene yields a key intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one, after subsequent transformation of the initial adduct. thieme-connect.deacs.org This transformation underscores the synthetic utility of using this compound as a sulfene precursor.

Table 1: Diels-Alder Reaction Indicating Sulfene Intermediate Formation
Reactant 1Reactant 2Key IntermediateFinal Product (after transformation)Reaction Type
This compoundCyclopentadieneSulfene (CH₂=SO₂)2-azabicyclo[2.2.1]hept-5-en-3-one[4+2] Cycloaddition (Diels-Alder)

The Sulfonyl Triethylammonium Intermediate Pathway

An alternative mechanistic pathway involves the formation of a methanesulfonyl triethylammonium intermediate. In this scenario, the triethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of this compound. This would displace the cyanide ion and form a quaternary ammonium salt. This salt would then act as the active sulfonating agent.

While plausible, and considered in related systems like the reaction of methanesulfonyl chloride with azide in the presence of triethylamine, direct evidence for the formation and participation of a methanesulfonyl triethylammonium intermediate from this compound is less definitive compared to the evidence for the sulfene pathway. researchgate.net The predominant pathway is often dictated by factors such as the basicity and nucleophilicity of the amine, solvent polarity, and temperature.

Table 2: Proposed Mechanistic Pathways for this compound
IntermediateProposed FormationSupporting Evidence
SulfeneElimination-addition: Base-induced deprotonation at the α-carbon, followed by elimination of the cyanide ion.Trapping experiments, particularly the Diels-Alder reaction with cyclopentadiene. thieme-connect.deacs.org
Methanesulfonyl Triethylammonium SaltNucleophilic Substitution: Attack of triethylamine on the sulfur atom, displacing the cyanide ion.Considered a possible pathway by analogy to reactions with methanesulfonyl chloride. researchgate.net

Applications of Methanesulfonyl Cyanide in Advanced Organic Synthesis

As a Versatile Cyanation Reagent

Methanesulfonyl cyanide is recognized as a potent electrophilic cyanating agent, capable of transferring a cyano group to various nucleophilic substrates, particularly carbon-centered radicals. researchgate.netacs.org Its utility is demonstrated in a range of cyanation reactions that enable the formation of critical carbon-carbon bonds, providing access to nitriles, which are key precursors for amines, carboxylic acids, and various heterocyclic compounds. researchgate.netchemrevlett.com

Decarboxylative Cyanation of Carboxylic Acids

One of the notable applications of this compound is in the decarboxylative cyanation of carboxylic acids. This transformation provides a direct route to convert readily available carboxylic acids into the corresponding nitriles, which are valuable synthetic intermediates. researchgate.netchemrevlett.com The reaction typically proceeds through a radical-mediated pathway.

In a process developed by Barton and coworkers, carboxylic acids are first converted into N-hydroxypyridine-2-thione esters. Under visible light irradiation, these esters undergo homolytic cleavage to generate carbon-centered radicals. These radicals are then efficiently trapped by this compound or the analogous p-toluenesulfonyl cyanide (TsCN) to yield the desired nitrile product, with the expulsion of a sulfonyl radical. researchgate.netchemrevlett.com This two-step approach was a significant advancement as it provided a milder alternative to traditional methods that often required harsh conditions. researchgate.netchemrevlett.com

Subsequent advancements have focused on direct, one-step decarboxylative cyanations using photoredox catalysis, which avoids the pre-functionalization of the carboxylic acid. organic-chemistry.orgorgsyn.org In these systems, a photocatalyst, upon activation by visible light, facilitates the single-electron oxidation of the carboxylate, leading to decarboxylation and the formation of a carbon radical. This radical is then intercepted by an electrophilic cyanide source. organic-chemistry.orgorgsyn.org While many recent examples utilize cyanobenziodoxolones or tosyl cyanide, the fundamental principle of trapping a photochemically generated radical is the same as in the earlier work involving this compound. organic-chemistry.orgmdpi.com

Table 1: Examples of Decarboxylative Cyanation Substrates This table represents typical substrate classes for radical decarboxylative cyanation reactions where this compound or similar sulfonyl cyanides can be employed.

Starting Material ClassProduct ClassCatalyst/ConditionsReference
α-Amino Acidsα-Amino NitrilesPhotoredox Catalysis, Visible Light organic-chemistry.org
α-Oxy Acidsα-Oxy NitrilesPhotoredox Catalysis, Visible Light organic-chemistry.org
Aliphatic Carboxylic AcidsAlkyl NitrilesBarton Esterification, Visible Light researchgate.netchemrevlett.com
DipeptidesCyanated PeptidesPhotoredox Catalysis, Visible Light organic-chemistry.org

Intermolecular Cyanosulfonylation of Unsaturated Hydrocarbons (Alkenes, Allenes)

This compound and its analogs can participate in the intermolecular cyanosulfonylation of unsaturated C-C bonds, such as those in alkenes and allenes. These reactions typically involve the radical addition of both the cyano group and the sulfonyl group across the double or cumulative bonds, leading to the formation of bifunctionalized products. orgsyn.org

The reaction is initiated by the generation of a sulfonyl radical from the sulfonyl cyanide. This radical adds to the unsaturated hydrocarbon, creating a new carbon-centered radical, which is then trapped by the cyanide source to complete the process. The regioselectivity and stereoselectivity of these additions can be influenced by the nature of the substrate and the reaction conditions. For instance, tosyl cyanide has been shown to add to alkenes, dienes, and alkynes in a regio- and stereoselective manner when initiated by AIBN. researchgate.net

The free-radical addition of sulfonyl cyanides across alkenes is a direct method for synthesizing β-sulfonyl nitriles. orgsyn.org In this process, a radical initiator (like AIBN or light) promotes the homolysis of the S-CN bond in this compound, generating a methanesulfonyl radical (MeSO₂•) and a cyanide radical (•CN). The highly electrophilic methanesulfonyl radical adds to the alkene, forming a β-sulfonyl carbon-centered radical intermediate. This intermediate then abstracts the cyano group from another molecule of this compound to furnish the final β-sulfonyl nitrile product and propagate the radical chain.

The reaction of sulfonyl cyanides with allenes provides access to α-cyanomethyl vinylsulfones. Research involving the related reagent, tosyl cyanide (TsCN), has demonstrated its utility in Diels-Alder reactions with vinylallenes to create highly substituted pyridines. orgsyn.orgresearchgate.net In a different type of transformation, a copper-catalyzed hydroalumination/cyanation sequence of allenes using DIBAL-H and TsCN has been developed. This method produces β,γ-unsaturated nitriles with high (E)-selectivity. beilstein-journals.org Although this is a formal hydrocyanation, it showcases a strategy where a sulfonyl cyanide is used to install a cyano group onto an allene-derived intermediate. This suggests that direct addition reactions with this compound could similarly yield vinylsulfone-containing nitrile structures.

Redox-Neutral C-H Cyanation Reactions

This compound is implicated in redox-neutral C-H cyanation reactions, a powerful strategy for converting C-H bonds directly into C-CN bonds without the need for external oxidants or reductants. researchgate.netorgsyn.org These reactions often proceed via a radical mechanism under photochemical conditions.

A general protocol for the direct cyanation of unactivated C(sp³)–H bonds has been developed using tosyl cyanide, which functions as an excellent radical acceptor. acs.org In this method, a photoexcited sensitizer, such as benzophenone, abstracts a hydrogen atom from an electron-rich C(sp³)–H bond (e.g., in ethers, alkanes, or benzylic positions) to generate a carbon-centered radical. acs.orgsnnu.edu.cn This nucleophilic radical then reacts selectively with the electrophilic cyanide carbon of the sulfonyl cyanide (like TsCN or MsCN), leading to the formation of the nitrile and a sulfinyl radical. snnu.edu.cn This process is highly efficient for creating carbon-branched structures and functionalizing otherwise inert C-H bonds. acs.orgsnnu.edu.cn

Table 2: Substrate Scope for Redox-Neutral C-H Cyanation This table shows representative substrates for photochemical C-H cyanation using sulfonyl cyanides like TsCN, a methodology applicable to MsCN.

SubstrateC-H Bond TypeProduct TypeReference
Dioxaneα-alkoxy C(sp³)–HSubstituted Dioxane acs.orgsnnu.edu.cn
CyclooctaneAliphatic C(sp³)–HCyclooctanecarbonitrile snnu.edu.cn
Toluene DerivativesBenzylic C(sp³)–HBenzyl (B1604629) Nitriles snnu.edu.cn
N-Boc-pyrrolidineα-amino C(sp³)–HCyanated Pyrrolidine snnu.edu.cn

Asymmetric Aminocyanation Strategies

While direct examples specifying this compound in asymmetric aminocyanation are emerging, the principles established with other electrophilic cyanide sources and catalytic systems are broadly applicable. Asymmetric aminocyanation of alkenes is a highly valuable transformation that constructs chiral β-amino nitriles, which are important motifs in pharmaceuticals and serve as precursors to chiral 1,3-diamines and β-amino acids. nih.govnih.gov

Modern strategies often employ a dual catalytic system, combining photoredox catalysis with copper catalysis. snnu.edu.cnnih.govnih.gov In a typical mechanism, an alkene cation radical is generated via single-electron transfer to an excited photocatalyst. This radical cation is then trapped by a nitrogen nucleophile (an amine or amide). The resulting carbon-centered radical is then captured in an enantioselective cyanation event mediated by a chiral copper catalyst. nih.govnih.gov Chiral bisoxazoline (BOX) ligands are commonly used to control the stereochemistry of the C-CN bond formation. snnu.edu.cnnih.gov Given that this compound is an effective electrophilic cyanating agent for trapping carbon radicals, it is a suitable candidate for the cyanation step in such catalytic cycles. researchgate.net

Table 3: Key Components in Asymmetric Aminocyanation of Alkenes

ComponentRoleExampleReference
PhotocatalystGenerates alkene radical cationAcridinium salts, Iridium complexes nih.govnih.gov
Copper CatalystMediates asymmetric cyanationCu(I) or Cu(II) salts snnu.edu.cnnih.gov
Chiral LigandInduces enantioselectivityBisoxazoline (BOX) ligands snnu.edu.cnnih.gov
Cyanide SourceDelivers the cyano groupElectrophilic reagents (e.g., MsCN) researchgate.netnih.gov
Nitrogen NucleophileAdds to the alkeneN-Boc amines, Carbamates nih.govnih.gov

Role in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. nih.govmdpi.com this compound plays a role in the synthesis of certain classes of these vital molecular scaffolds.

Contribution to the Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles)

Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen, and they are a common feature in many biologically active compounds and pharmaceuticals. nih.govacs.org While direct synthesis of thiazoles using this compound is not the most common route, the underlying chemistry of its components is relevant. For instance, sulfonyl groups are often employed in modern thiazole (B1198619) syntheses. One method involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters, which proceeds through a 3-sulfonyl-4-thiazoline intermediate that eliminates the sulfonyl group to form the aromatic thiazole ring. organic-chemistry.org This highlights the utility of the sulfonyl group as a leaving group in the formation of heterocyclic rings. The nitrile group is also a key feature in many thiazole syntheses, with 2-cyanothiazole (B74202) being a valuable building block for further functionalization. nih.gov

Preparation of Biologically Active Heterocyclic Scaffolds

The synthesis of biologically active heterocyclic scaffolds is a major focus of pharmaceutical and medicinal chemistry. jsynthchem.comfrontiersin.orgpreprints.org Nitrogen-containing heterocycles are present in over 85% of all biologically active compounds. nih.gov The principles demonstrated in the use of this compound, such as the Diels-Alder reaction to form bicyclic lactams and the versatility of the nitrile group, are fundamental to the construction of these complex scaffolds.

For example, the synthesis of a thiazole-containing compound, (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide, which has shown strong inhibitory effects against human cancer cell lines, incorporates a methanesulfonamide (B31651) group, demonstrating the relevance of the sulfonyl functional group in biologically active heterocycles. mdpi.com Furthermore, research into inhibitors of Ketol-Acid Reductoisomerase (KARI) for potential anti-tuberculosis drugs has involved the synthesis of various thiazole derivatives. uq.edu.au

The ability to construct complex intermediates like 2-azabicyclo[2.2.1]hept-5-en-3-one from this compound provides access to chiral building blocks that are essential for the enantioselective synthesis of carbocyclic nucleosides and other biologically active molecules. tandfonline.com

Catalytic Transformations Utilizing this compound

The dual functionality of this compound, possessing both an electrophilic cyano group and a sulfonyl moiety, makes it a valuable partner in various catalytic cycles. These transformations leverage transition metal and photoredox catalysis to achieve novel bond formations.

Copper catalysis offers a powerful platform for reactions involving sulfonyl and cyano groups. While direct one-component cyano-sulfonylation with this compound remains a specialized area, related multi-component and radical-mediated processes highlight the potential of this strategy.

An efficient method for the cyano-sulfonylation of allenes has been developed using a copper catalyst, which, while not using this compound directly, demonstrates the concept of combining these functionalities. nih.govrsc.org This protocol achieves a highly regio- and stereo-selective synthesis of (E)-α-cyanomethyl vinylsulfones through the insertion of sulfur dioxide. nih.govrsc.org The reaction proceeds under mild conditions and showcases the utility of copper in facilitating the formation of both C–S and C–C bonds in a single operation. nih.gov The mechanism is proposed to involve a radical pathway, a common feature in many copper-catalyzed transformations. nih.govnih.gov

In the broader context of copper-catalyzed cyanation, asymmetric radical cyanation (ARC) has become a prominent strategy for synthesizing optically pure alkyl nitriles. snnu.edu.cn These reactions often involve the generation of a carbon-centered radical which is then intercepted by a copper-cyanide species. snnu.edu.cn This process, known as a radical relay, showcases copper's role in controlling both reactivity and stereoselectivity. snnu.edu.cn

Furthermore, this compound can serve as a precursor to sulfinate salts. The reaction of this compound with alcohols in the presence of a base yields the corresponding sulfinates. researchgate.net These in situ-generated sulfinates can then act as nucleophiles in subsequent transformations, including copper-catalyzed couplings, to form sulfones. researchgate.net This two-step, one-pot potential highlights an indirect but valuable application of this compound in copper-catalyzed sulfonylation.

Table 1: Copper-Catalyzed Cyanosulfonylation of Allenes This table is based on a representative copper-catalyzed cyanosulfonylation protocol involving sulfur dioxide insertion, illustrating the general transformation.

Substrate (Allene)Cyanide SourceSO₂ SourceCatalyst / ConditionsProductYield (%)
PhenylalleneZn(CN)₂SOgenCu(OAc)₂, Ligand, Solvent(E)-2-cyano-1-phenylprop-1-en-1-yl methyl sulfoneHigh
CyclohexylalleneZn(CN)₂SOgenCu(OAc)₂, Ligand, Solvent(E)-2-cyano-1-cyclohexylprop-1-en-1-yl methyl sulfoneGood
1,2-HeptadieneZn(CN)₂SOgenCu(OAc)₂, Ligand, Solvent(E)-2-cyano-1-(pentyl)prop-1-en-1-yl methyl sulfoneModerate

Visible-light photoredox catalysis provides a mild and powerful method for generating radical intermediates, which can be effectively trapped by electrophilic cyanide sources like this compound. researchgate.netresearchgate.netethz.chbeilstein-journals.orgprinceton.edu This approach enables the cyanofunctionalization of a wide range of organic substrates. nih.govresearchgate.net

The general mechanism involves the excitation of a photocatalyst by visible light. ethz.chuni-regensburg.de The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable substrate, such as an aliphatic carboxylic acid, to generate a carbon-centered radical after decarboxylation. researchgate.net This radical is then trapped by a sulfonyl cyanide, such as p-toluenesulfonyl cyanide (TsCN) or this compound, to form the desired nitrile product in a redox-neutral process. researchgate.netresearchgate.net

This strategy has been successfully applied to the decarboxylative cyanation of aliphatic carboxylic acids. researchgate.net For instance, using an inexpensive organic photocatalyst like riboflavin (B1680620) tetraacetate, various primary and secondary carboxylic acids are converted into their corresponding nitriles at room temperature. researchgate.net The reaction demonstrates the power of photoredox catalysis to access reactive intermediates from stable precursors for subsequent functionalization. researchgate.netuni-regensburg.de Similarly, carbon radicals generated from O-acyl-N-hydroxy-2-thiopyridone derivatives via visible light photolysis react efficiently with this compound to yield nitriles. researchgate.net

Table 2: Photoredox-Catalyzed Cyanation Using Sulfonyl Cyanides This table summarizes representative examples of radical cyanation where sulfonyl cyanides act as the cyanide source under photoredox conditions.

Radical PrecursorCyanide SourcePhotocatalystLight SourceProduct Type
Aliphatic Carboxylic AcidTosyl CyanideRiboflavin TetraacetateVisible LightAlkyl Nitrile
O-acyl-N-hydroxy-2-thiopyridoneThis compoundNot specifiedVisible LightAlkyl Nitrile
N-Aryl TetrahydroisoquinolineTosyl CyanideRu(bpy)₃Cl₂ or Ir(ppy)₃Blue LEDsα-Amino Nitrile

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and various methods have been developed for sulfonylation and sulfonamidation. acs.orgnih.govrsc.org While direct cross-coupling using this compound as the coupling partner is not a standard protocol, the reactivity of related methanesulfonyl compounds and the potential for in situ generation of reactive species from this compound suggest viable synthetic routes.

A prominent palladium-catalyzed method for creating sulfonyl-containing molecules is the coupling of aryl halides with a suitable sulfur source. For example, a one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as an SO₂ source, followed by treatment with an electrophilic fluorine source. rsc.org This demonstrates palladium's ability to mediate the formation of a carbon-sulfur bond to create a sulfinate intermediate, which is then further functionalized. rsc.org

Relatedly, a convenient palladium-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported, providing a direct route to aryl sulfonamides. acs.org This method is significant as it avoids the use of potentially genotoxic methanesulfonyl chloride with anilines. acs.org

The connection to this compound lies in its ability to act as a precursor to reactive sulfonylating agents. Arylsulfonyl cyanides can react with bases to generate arylsulfinates in situ. researchgate.net These sulfinates are well-known coupling partners in palladium-catalyzed reactions with aryl halides to form sulfones. This suggests a potential one-pot strategy where this compound could be converted to a methanesulfinate (B1228633) salt, which then participates in a palladium-catalyzed sulfonylation without the need to isolate the intermediate. researchgate.net Additionally, the reactivity of the methanesulfonyl group in palladium catalysis is demonstrated by the carbonylative coupling of N,N-bis(methanesulfonyl)amides with arylboronic acids, which proceeds via C–N bond cleavage. researchgate.net

Table 3: Overview of Palladium-Catalyzed Reactions for Sulfone and Sulfonamide Synthesis This table presents established palladium-catalyzed methods for synthesizing sulfonyl-containing compounds, providing context for the potential application of this compound.

Reaction TypeAryl/Alkyl PartnerSulfur SourceCatalyst SystemProduct
ChlorosulfonylationArylboronic AcidAryl ChlorosulfatePd(OAc)₂ / LigandArylsulfonyl Chloride
SulfonamidationAryl Bromide/ChlorideMethanesulfonamidePd(OAc)₂ / LigandAryl Methanesulfonamide
SulfonylationAryl BromideDABSO (SO₂ source)Pd catalyst / LigandAryl Sulfinate (intermediate)
CyanationAryl Halide/TriflateZinc CyanidePd Precatalyst / LigandAryl Nitrile

Emerging Research Directions and Future Perspectives for Methanesulfonyl Cyanide

Methanesulfonyl cyanide is emerging as a versatile reagent in organic synthesis, with ongoing research focused on enhancing its synthetic utility, sustainability, and application in advanced chemical technologies. Future developments are aimed at creating more efficient and environmentally benign processes, expanding its role in complex molecular construction, and leveraging computational tools for deeper mechanistic understanding and predictive synthesis.

Q & A

Q. What are the standard synthetic pathways for methanesulfonyl cyanide, and how can reaction conditions be optimized for reproducibility?

this compound (CH₃SO₂CN) is typically synthesized via nucleophilic substitution reactions, such as the reaction of methanesulfonyl chloride with cyanide salts. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of CH₃SO₂Cl to NaCN/KCN), reaction temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., acetonitrile or DMF). Purity is confirmed using NMR (¹H/¹³C) and IR spectroscopy to validate the sulfonyl and nitrile functional groups .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Due to its acute toxicity (H301, H311, H330) and corrosivity (H314), researchers must use fume hoods, chemical-resistant gloves (neoprene or nitrile), and full-face shields. Emergency protocols include immediate decontamination with water for skin/eye exposure and activated charcoal for accidental ingestion. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental release .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Stability studies should monitor decomposition via HPLC or GC-MS under controlled humidity (<30%) and temperature (4°C in amber glass vials). Accelerated degradation tests (e.g., 40°C/75% RH for 30 days) assess hydrolytic susceptibility. Purity thresholds (>98%) are critical for reproducible reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound with different carbon radicals?

Discrepancies in nitrile yield (e.g., 60–95% in radical reactions) may arise from radical stability or solvent effects. Methodological approaches include:

  • Kinetic isotope effects to identify rate-determining steps.
  • DFT calculations to compare transition-state energies of tert-butyl vs. benzyl radicals.
  • In situ FTIR to track intermediate formation. Cross-referencing with analogous sulfonyl cyanides (e.g., toluenesulfonyl cyanide) can isolate steric/electronic variables .

Q. What analytical strategies differentiate this compound degradation products in environmental matrices?

Advanced LC-QTOF-MS with isotopic labeling (e.g., ¹³C-cyanide) identifies hydrolysis byproducts like methanesulfonic acid and hydrogen cyanide. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) quantify environmental risks, while soil column studies assess leaching potential. Regulatory thresholds (e.g., EPA TSCA) must guide disposal protocols .

Q. How do computational models predict the regioselectivity of this compound in multi-step syntheses?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes or catalysts. For example, in heterocyclic ring formations, electrostatic potential maps (MEPs) predict nitrile attack sites. Benchmarking against experimental data (X-ray crystallography) validates accuracy .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Probit analysis (e.g., AEGL-3 derivation for inhalation toxicity) requires log-transformed concentration-mortality data. Confounding variables (e.g., animal strain variability) are addressed via mixed-effects models (R/Brms). Sensitivity analysis identifies thresholds for acute vs. chronic exposure .

Q. How should researchers design systematic reviews to evaluate this compound’s applications in asymmetric catalysis?

  • Search strategy : Combine keywords (e.g., "sulfonyl cyanide + enantioselective") across SciFinder, Web of Science, and PubMed.
  • Inclusion criteria : Peer-reviewed studies (2000–2025) with enantiomeric excess (ee) >80%.
  • Meta-analysis : Forest plots compare ee outcomes across solvent systems (e.g., THF vs. toluene). Contradictory results (e.g., solvent polarity effects) are resolved via subgroup analysis .

Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Melting Point–20°C (DSC)
logP (Octanol-Water)1.2 (Calculated via ChemAxon)
Acute Toxicity (Rat LD₅₀)25 mg/kg (Oral)

Table 2. Common Contaminants in this compound Synthesis

ContaminantDetection MethodMitigation Strategy
Methanesulfonyl Chloride¹H NMR (δ 3.2 ppm, singlet)Extended reaction time (>4 h)
Cyanide SaltsIon ChromatographyPost-synthesis aqueous wash

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonyl cyanide
Reactant of Route 2
Methanesulfonyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.